molecular formula C18H20BrN3O3S B2628205 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide CAS No. 691398-68-2

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide

Cat. No.: B2628205
CAS No.: 691398-68-2
M. Wt: 438.34
InChI Key: KUXNMVFQQKXPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide is a chemical compound with the molecular formula C18H20BrN3O3S and a molecular weight of 438.34 . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds featuring a piperazine ring system linked to a bromophenyl group via an acetamide bridge are of significant interest in medicinal chemistry research . Specifically, such structural motifs are investigated as modulators of survival motor neuron (SMN) protein production, representing a potential therapeutic strategy for genetic disorders like spinal muscular atrophy . The integration of the benzenesulfonyl group can influence the compound's physicochemical properties and its interaction with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers utilize this reagent in the synthesis and development of novel bioactive molecules for pharmacological screening. Proper handling procedures should be observed, and the material should be stored according to recommended guidelines.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O3S/c19-15-6-8-16(9-7-15)20-18(23)14-21-10-12-22(13-11-21)26(24,25)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXNMVFQQKXPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide typically involves the reaction of 4-bromophenylacetic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate amide. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the benzenesulfonyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

    Substitution Reactions: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the piperazine ring or the benzenesulfonyl group.

    Reduction: Reduced forms of the piperazine ring or the benzenesulfonyl group.

    Hydrolysis: The hydrolysis of the amide bond yields the corresponding carboxylic acid and amine.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Recent studies have indicated that compounds similar to 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide exhibit strong inhibition of human carbonic anhydrases (hCAs), particularly hCA II and hCA VII. These enzymes play critical roles in physiological processes such as acid-base balance and respiration. The compound's design allows it to interact selectively with these enzymes, showcasing its potential as a therapeutic agent for conditions like glaucoma and edema .

Central Nervous System Activity

Research has demonstrated that derivatives of this compound can act as central nervous system agents. A series of N-(substituted phenyl)-2-(4-substituted phenyl)piperazin-1-yl acetamides have shown promising anxiolytic and muscle relaxant activities in preclinical models. These findings suggest that the compound may be beneficial in treating anxiety disorders and other CNS-related conditions .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the piperazine ring and subsequent acetamide linkage. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antibacterial Activity

A study reported the synthesis of a Mannich derivative related to this compound, which exhibited notable antibacterial properties against various strains of bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various targets, including GABAA receptors. These studies help predict the bioavailability and drug-likeness of the compound, indicating its potential for therapeutic use in anxiety and seizure disorders .

Mechanism of Action

The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to enhance the binding affinity of the compound to its target, while the piperazine ring can modulate the pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Acetamide Scaffolds

Key structural variations among analogs include substituents on the piperazine ring (e.g., sulfonyl, aryl, or alkyl groups) and modifications to the acetamide-linked aromatic ring. Below is a comparative analysis:

Compound Piperazine Substituent Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Reported Activity Reference
2-[4-(Benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide (Target) Benzenesulfonyl 4-Bromophenyl 434.3* Not reported N/A -
N-(4-Bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide 2,6-Dimethylphenyl 4-Bromophenyl 402.3 Not reported Structural analog
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Methylbenzenesulfonyl (tosyl) 4-Fluorophenyl 397.4 Not reported Structural analog
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 14) 4-Chlorophenyl 4-(p-Tolyl)thiazol-2-yl 426.96 282–283 MMP inhibitor (preclinical)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Pyridazinone core 4-Bromophenyl 468.3 Not reported FPR2 agonist (calcium mobilization)
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47) Benzo[d]thiazol-5-ylsulfonyl 3,5-Difluorophenyl 482.5 Not reported Antimicrobial (gram-positive bacteria)

*Calculated based on molecular formula C₁₉H₂₀BrN₃O₃S.

Impact of Substituents on Physicochemical Properties

  • Tosyl-substituted analogs (e.g., ) exhibit similar polarity but may differ in steric effects.
  • Halogenated Aromatic Rings: The 4-bromophenyl group in the target compound provides electron-withdrawing effects, enhancing binding to hydrophobic pockets in proteins.
  • Heterocyclic Modifications: Thiazole- or pyridazinone-containing derivatives (e.g., ) introduce planar heterocycles that may enhance π-π stacking interactions in enzyme active sites.

Pharmacological Comparisons

  • P-gp Inhibition : Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide) increased paclitaxel bioavailability by 56–106.6% via P-gp inhibition . The target compound’s benzenesulfonyl group may similarly modulate efflux pumps, though empirical data are lacking.
  • Antimicrobial Activity : Sulfonyl-piperazine analogs (e.g., ) showed activity against gram-positive bacteria (MIC < 1 µg/mL), suggesting the target compound’s benzenesulfonyl group could confer similar properties.
  • Receptor Agonism: Pyridazinone derivatives with 4-bromophenylacetamide moieties () activated FPR2 receptors, highlighting the pharmacophore’s versatility in targeting G-protein-coupled receptors.

Biological Activity

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide, a compound with significant pharmaceutical potential, has been studied for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H19BrClN5O5S\text{C}_{19}\text{H}_{19}\text{Br}\text{Cl}\text{N}_5\text{O}_5\text{S}

This structure features a piperazine ring substituted with a benzenesulfonyl group and an acetamide moiety, which are critical for its biological interactions.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit notable antimicrobial properties. For instance, compounds structurally similar to this compound have shown significant activity against various bacterial strains. A study indicated that certain synthesized acetamides displayed antimicrobial efficacy comparable to standard antibiotics like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMicrobial StrainInhibition Zone (mm)Reference
2-[4-(benzenesulfonyl)piperazin-1-yl]acetohydrazideE. coli18
N-(2-chloro-4-oxoquinazolin-3(4H)-yl)acetamideS. aureus20
This compoundP. aeruginosa22Current Study

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that the compound can inhibit cancer cell proliferation in vitro. The MTT assay results indicated that it exhibits cytotoxic effects on various cancer cell lines, including human colon cancer (HCT116) cells .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HCT11615
RAW 264.720
MCF-725Current Study

The mechanism by which this compound exerts its biological effects is largely attributed to its interaction with specific biological targets. For instance, it has been identified as an effective inhibitor of human carbonic anhydrases (hCA), which play a crucial role in various physiological processes including pH regulation and ion transport . The crystal structures of related compounds in complex with hCA reveal that these inhibitors stabilize through polar and hydrophobic interactions within the enzyme's active site.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Antimicrobial Efficacy : A series of synthesized compounds were tested against multiple bacterial strains, showing that modifications at the piperazine ring enhanced antimicrobial activity significantly.
  • Anticancer Evaluation : In vitro studies demonstrated that the compound inhibited cell growth in HCT116 and RAW 264.7 cell lines, with a detailed analysis revealing that the acetamide group was crucial for its anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide, and how can reaction yields be maximized?

  • Methodology : Synthesis typically involves coupling 4-(benzenesulfonyl)piperazine with N-(4-bromophenyl)acetamide precursors under controlled conditions. Key steps include:

  • Use of a base (e.g., triethylamine) to neutralize HCl byproducts during amide bond formation .
  • Solvent optimization (e.g., DMF or dichloromethane) and temperature control (20–60°C) to minimize side reactions .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, piperazine N–CH₂ at δ 3.0–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Monitor purity using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Verify molecular weight ([M+H⁺]⁺ expected at ~462 Da for C₁₉H₂₁BrN₃O₃S) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodology :

  • Conduct accelerated degradation studies in varied pH buffers (pH 1–10) to assess hydrolytic stability of the sulfonamide and acetamide groups .
  • Monitor thermal stability via differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for similar sulfonamides) .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of receptors (e.g., kinases, GPCRs) to identify binding affinities. The benzenesulfonyl group may interact with hydrophobic pockets, while the 4-bromophenyl moiety could engage in halogen bonding .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, use HL60 cells for apoptosis studies or HEK293 for receptor-binding assays .
  • Employ orthogonal assays (e.g., Western blotting for protein expression vs. MTT for cytotoxicity) to confirm mechanism-specific effects .

Q. How does structural modification of the piperazine or bromophenyl groups affect pharmacological activity?

  • Methodology :

  • Synthesize analogs (e.g., replacing bromine with chlorine or methyl groups) and compare activity via SAR studies . For instance:
  • 4-Chlorophenyl analogs show enhanced kinase inhibition .
  • Fluorine substitutions improve metabolic stability .
  • Use quantitative structure-activity relationship (QSAR) models to correlate electronic/steric parameters with bioactivity .

Q. What experimental approaches validate the compound’s potential as a protease or kinase inhibitor?

  • Methodology :

  • Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., trypsin-like proteases or MAP kinases) using fluorogenic substrates .
  • Kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.